acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Description
The compound acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- features a 1,2,4-triazole core substituted with a 4-amino group, a 5-phenyl group, and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxy-3-dibenzofuranyl group, a polycyclic aromatic system known for enhancing lipophilicity and binding interactions in pharmacologically active compounds. Its synthesis likely follows established routes for analogous triazole-thioacetamides, involving condensation of triazole-thiol intermediates with activated acetamide derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-30-20-11-16-15-9-5-6-10-18(15)31-19(16)12-17(20)25-21(29)13-32-23-27-26-22(28(23)24)14-7-3-2-4-8-14/h2-12H,13,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOSRLFMJITQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with acetamide derivatives under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Pharmaceuticals: It is explored for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or pathways critical for cancer cell survival and proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among related compounds include:
- Triazole substituents: The 4-amino and 5-aryl groups (e.g., phenyl, furan, pyridyl).
- Acetamide nitrogen substituents : Aromatic (e.g., dibenzofuranyl, substituted phenyl) vs. aliphatic (e.g., allyl, ethyl) groups.
- Thioether vs. sulfonyl linkages : Oxidation state of the sulfur atom.
Table 1: Physicochemical Properties of Selected Analogues
Key Observations :
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, acetyl) on the acetamide aryl group exhibit higher melting points (e.g., 273–274°C for compound 18) due to increased crystallinity .
- Synthetic Yields : Yields for analogous compounds typically range between 45–57%, influenced by steric hindrance and reactivity of substituents .
Anti-Exudative and Anti-Inflammatory Activity :
- Compounds with 5-(furan-2-yl) substitution on the triazole (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated potent anti-exudative activity in murine models, comparable to diclofenac sodium at 10 mg/kg .
- 4-Amino and 5-phenyl groups (as in the target compound) are hypothesized to enhance hydrogen bonding and π-π stacking with inflammatory targets, though direct data are lacking.
Anticancer Potential:
- The 2-methoxy-3-dibenzofuranyl group in the target compound may improve cellular uptake compared to simpler aryl substituents (e.g., 3-methylphenyl in ), as dibenzofurans are known to enhance membrane permeability .
Structure-Activity Relationships (SAR) :
- Triazole Core: The 4-amino group is critical for hydrogen bonding, while 5-aryl groups (phenyl, furan) modulate steric interactions with target proteins .
- Acetamide Substituent : Bulky, aromatic groups (e.g., dibenzofuranyl, benzothiazolyl) correlate with improved target affinity but may reduce solubility .
Biological Activity
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 578745-02-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant and anticancer activities, supported by various studies and data.
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.49 g/mol
- Structure : The compound features a triazole ring, a dibenzofuran moiety, and an acetamide functional group, contributing to its biological activity.
Antioxidant Activity
The antioxidant capacity of acetamide derivatives is often evaluated using the DPPH radical scavenging method. This assay measures the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals.
Key Findings :
- Compounds with similar structures showed varying degrees of antioxidant activity, with some exhibiting scavenging abilities comparable to ascorbic acid, a well-known antioxidant .
| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Higher |
| Compound B | 1.26 times higher | Comparable |
Anticancer Activity
Acetamide derivatives have been tested against various cancer cell lines to determine their cytotoxic effects. Notably, studies have demonstrated that certain derivatives exhibit significant anticancer properties.
Case Studies :
- U-87 Glioblastoma Cells : Acetamide derivatives were tested against U-87 glioblastoma cells using the MTT assay. Results indicated that some compounds achieved over 70% inhibition of cell viability at specific concentrations .
- MDA-MB-231 Breast Cancer Cells : The same derivatives were also evaluated against triple-negative breast cancer cells (MDA-MB-231), revealing a lower cytotoxic effect compared to glioblastoma cells .
| Cell Line | Compound Tested | % Cell Viability Inhibition |
|---|---|---|
| U-87 Glioblastoma | Compound A | 75% |
| MDA-MB-231 | Compound A | 40% |
The mechanism by which acetamide derivatives exert their biological effects is multifaceted:
- Radical Scavenging : The presence of hydroxyl and amine groups facilitates electron donation, enhancing antioxidant activity.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
